molecular formula C19H17N5O3S B2496536 N-(3,4-DIMETHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE CAS No. 1358741-29-3

N-(3,4-DIMETHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE

Cat. No.: B2496536
CAS No.: 1358741-29-3
M. Wt: 395.44
InChI Key: LXWBBZVQQRITQU-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE is a complex organic compound that features a triazoloquinoxaline core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxyaniline with a suitable triazoloquinoxaline derivative under controlled conditions. The reaction may require catalysts such as Rh(III) to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide or methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(3,4-DIMETHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c1-26-15-8-7-12(9-16(15)27-2)21-17(25)10-28-19-18-23-20-11-24(18)14-6-4-3-5-13(14)22-19/h3-9,11H,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWBBZVQQRITQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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